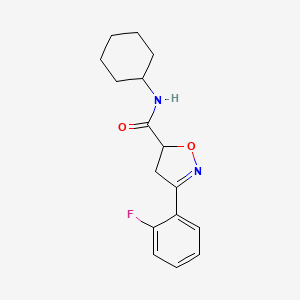![molecular formula C20H29N3O B5545250 2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)
2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the quinolinol structure often involves multi-step reactions, including amino protection, nucleophilic reaction, and deprotection processes. These processes are crucial for obtaining target compounds with potential therapeutic uses, including anti-malarial agents (Guo Qian-yi, 2011).
Molecular Structure Analysis
The molecular and crystal structures of potential antimicrobial and antiviral drugs incorporating the quinolin-4-one structure have been proposed and analyzed through methods such as molecular docking. These studies provide insights into the compounds' biological activities and their interaction mechanisms (Y. Vaksler et al., 2023).
Chemical Reactions and Properties
Compounds structurally similar to 2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol have been synthesized and tested for various biological activities, including neuroleptic properties. These compounds' synthesis often involves reactions such as Claisen-Schmidt condensation under ultrasound and microwave irradiation, highlighting their chemical versatility and potential for antimicrobial activity (D. Ashok et al., 2014).
Physical Properties Analysis
The physical properties, including photoluminescence, electroluminescence, and thermal properties of methyl-substituted quinolinolato chelates, have been studied. These studies relate the chemical structure to the materials' performance, indicating how structural modifications can impact electroluminescence device performance (L. Sapochak et al., 2001).
Chemical Properties Analysis
The antibacterial activity of compounds incorporating the quinolinone structure has been explored, with some showing moderate effectiveness against bacterial growth. This highlights the potential of these compounds in medical applications beyond their structural and physical properties analysis (Sakineh Asghari et al., 2014).
Aplicaciones Científicas De Investigación
Chromium Aryl Complexes with N-Donor Ligands
A study by Ronellenfitsch et al. (2014) describes the synthesis of a series of 8-amino-2-arylquinoline ligands and their reactions to form organochromium complexes. These complexes were tested as catalysts for the selective trimerization of ethylene, showcasing the application of quinoline derivatives in catalysis and organometallic chemistry (Ronellenfitsch, Wadepohl, & Enders, 2014).
Synthesis of Functionalized Pyridines
Mekheimer et al. (1997) explored the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, highlighting the chemical reactivity and potential pharmaceutical applications of pyridine derivatives (Mekheimer, Mohamed, & Sadek, 1997).
Oxytocin Receptor Antagonists
A study by Lemaire et al. (2002) identified a potent nonpeptide oxytocin receptor antagonist, illustrating the use of quinolinone derivatives in the development of selective receptor modulators for potential therapeutic applications (Lemaire et al., 2002).
Propiedades
IUPAC Name |
2,7,8-trimethyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-13-6-7-17-19(14(13)2)21-15(3)18(20(17)24)12-23(5)16-8-10-22(4)11-9-16/h6-7,16H,8-12H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJAIPAVAXMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(C)C3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7,8-trimethyl-3-{[methyl(1-methylpiperidin-4-yl)amino]methyl}quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5545172.png)
![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)
![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)
![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)

![1-[2-(4-methylbenzyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5545223.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)
![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)
![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)
![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)